5-(Difluoromethyl)-1,2,3-trimethoxybenzene
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H12F2O3 |
|---|---|
Molecular Weight |
218.20 g/mol |
IUPAC Name |
5-(difluoromethyl)-1,2,3-trimethoxybenzene |
InChI |
InChI=1S/C10H12F2O3/c1-13-7-4-6(10(11)12)5-8(14-2)9(7)15-3/h4-5,10H,1-3H3 |
InChI Key |
RAKCWUONZAGFGM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(F)F |
Origin of Product |
United States |
Synthetic Methodologies for 5 Difluoromethyl 1,2,3 Trimethoxybenzene and Its Analogs
Strategies for the Introduction of Difluoromethyl Groups on Aromatic Systems
The incorporation of a difluoromethyl group onto an aromatic ring can be achieved through various chemical transformations, broadly categorized into difluorocarbene-mediated protocols, electrophilic and nucleophilic approaches, and radical-mediated reactions.
Difluorocarbene-Mediated Difluoromethylation Protocols
Difluorocarbene (:CF2) is a versatile intermediate for the synthesis of gem-difluorinated compounds. thieme-connect.decas.cn One of the common strategies for generating difluorocarbene is from reagents like sodium chlorodifluoroacetate (ClCF2CO2Na). rsc.org The reaction of difluorocarbene with heteroatom nucleophiles has been a developed method for the direct preparation of compounds containing the difluoromethyl group. mdpi.com For aromatic systems, the insertion of difluorocarbene into an X-H bond (where X = O, S, N) on a substituted benzene (B151609) ring is a viable strategy. rsc.org For instance, phenols can be difluoromethylated using difluorocarbene sources. arkat-usa.org
The generation of difluorocarbene can be achieved from various precursors under different conditions, including basic, nucleophilic, or thermal activation. rsc.org Recent advancements have focused on developing more environmentally friendly and efficient difluorocarbene reagents. cas.cn For example, phosphonium (B103445) ylides like Ph3P+CF2CO2− (PDFA) have been employed as effective difluorocarbene sources under milder conditions. acs.org
Electrophilic and Nucleophilic Difluoromethylation Approaches
Electrophilic Difluoromethylation:
Electrophilic difluoromethylation involves the use of reagents that deliver a "CF2H+" equivalent to an electron-rich aromatic ring. The development of effective electrophilic difluoromethylating reagents has been a significant area of research. researchgate.net Recently, a new electrophilic (phenylsulfonyl)difluoromethylating reagent has been developed, which allows for the functionalization of various compounds under mild, transition-metal-free conditions. nih.govrsc.org This reagent has been successfully applied to the C-H (phenylsulfonyl)difluoromethylation of electron-rich (hetero)arenes. nih.gov
Nucleophilic Difluoromethylation:
Nucleophilic difluoromethylation typically involves the reaction of an aryl halide or a related electrophile with a nucleophilic "CF2H-" source. Difluoromethyl phenyl sulfone has been utilized as a difluoromethyl anion equivalent for the nucleophilic difluoromethylation of primary alkyl halides. cas.cn For aromatic systems, transition-metal-catalyzed cross-coupling reactions are often employed. For instance, (difluoromethyl)zinc reagents have been used in palladium-catalyzed Negishi cross-coupling reactions with aryl halides to produce difluoromethylated aromatic compounds. acs.org Similarly, a stable and isolable difluoromethyl zinc reagent has been developed for the nickel-catalyzed difluoromethylation of aryl iodides, bromides, and triflates at room temperature. semanticscholar.org
Radical-Mediated Difluoromethylation Reactions
Radical difluoromethylation has emerged as a powerful tool for the C-H functionalization of aromatic compounds. researchgate.net These reactions often proceed under mild conditions and exhibit good functional group tolerance.
Visible light photoredox catalysis has enabled the difluoromethylation of electron-rich heteroarenes through an electrophilic radical-type pathway. acs.orgthieme-connect.com A variety of difluoromethylating reagents have been developed for radical processes, including S-(Difluoromethyl)benzenesulfonothioate (PhSO2SCF2H), which can serve as a difluoromethylthiyl radical source under visible light irradiation. nih.govrsc.orgnih.gov This method allows for the direct introduction of the SCF2H group to arenes and heteroarenes without the need for a metal catalyst. nih.govrsc.orgnih.gov
Furthermore, metallaphotoredox catalysis has been employed for the difluoromethylation of aryl bromides using bromodifluoromethane (B75531) as a direct source of the CF2H radical. princeton.edu This approach combines a nickel catalyst with a photoredox catalyst to achieve the desired transformation under mild conditions. princeton.edu Radical difluoromethylation has also been applied to the functionalization of diverse fluorine-containing heterocycles, which are core structures in many biologically active molecules. rsc.org
Synthesis of the 1,2,3-Trimethoxybenzene (B147658) Core and its Derivatives
The 1,2,3-trimethoxybenzene moiety, also known as pyrogallol (B1678534) trimethyl ether, is a key structural component of the target molecule. Its synthesis typically starts from pyrogallol.
A classical method for the preparation of 1,2,3-trimethoxybenzene involves the methylation of pyrogallol using dimethyl sulphate in the presence of a base like sodium hydroxide. prepchem.com The reaction is typically carried out with careful temperature control, followed by purification of the product by recrystallization. prepchem.com
More recent and "greener" synthetic approaches have been developed to avoid the use of toxic reagents like dimethyl sulphate. One such method utilizes dimethyl carbonate (DMC) as the methylating agent with an ionic liquid, 1-butyl-3-methylimidazolium bromide ([Bmim]Br), as the catalyst. researchgate.net This process offers high conversion of pyrogallol and good yields of 1,2,3-trimethoxybenzene under optimized conditions. researchgate.net
Another synthetic route described in the patent literature involves a multi-step process starting from guaiacol. This process includes acetylation, Fries rearrangement, Baeyer-Villiger oxidation, and subsequent methylation to yield 1,2,3-trimethoxybenzene. google.com Patents also describe processes starting from pyrogallic acid using dimethyl sulfate (B86663) and caustic soda in the presence of a phase transfer catalyst like tetrabutylammonium (B224687) bromide. patsnap.comgoogle.com
The following table summarizes some of the reported yields for the synthesis of 1,2,3-trimethoxybenzene using different methods.
| Starting Material | Methylating Agent | Catalyst/Base | Reported Yield |
|---|---|---|---|
| Pyrogallol | Dimethyl sulphate | Sodium hydroxide | 70% |
| Pyrogallic acid | Dimethyl carbonate | [Bmim]Br (ionic liquid) | 92.60% |
Coupling Reactions for Assembling the 5-(Difluoromethyl)-1,2,3-trimethoxybenzene Scaffold
The final step in the synthesis of this compound would involve the coupling of a difluoromethyl group to a pre-functionalized 1,2,3-trimethoxybenzene ring or vice versa. Cross-coupling methodologies are well-suited for this purpose.
Cross-Coupling Methodologies
Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net For the synthesis of difluoromethylated arenes, both copper- and palladium-catalyzed reactions have been extensively developed. thieme-connect.com
Copper-mediated cross-coupling reactions have been used for the difluoromethylation of aryl iodides. rsc.org For example, the reaction of aryl iodides with TMSCF2H in the presence of a copper catalyst can provide the corresponding difluoromethylated arenes. rsc.org Another copper-catalyzed approach involves a cross-coupling and decarboxylation sequence starting from aryl iodides and α-silyldifluoroacetates. researchgate.netacs.org
Palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, have been successfully employed for the difluoromethylation of aryl halides using (difluoromethyl)zinc reagents. rsc.orgacs.org These reactions often exhibit good functional group tolerance and provide the desired products in good to excellent yields. acs.org Nickel-catalyzed Suzuki cross-coupling reactions have also been reported for the synthesis of aryl aryloxydifluoromethyl ethers from aryloxydifluoromethyl bromides and arylboronic acids. springernature.com
A plausible synthetic route to this compound could involve the synthesis of a halogenated derivative of 1,2,3-trimethoxybenzene (e.g., 5-iodo-1,2,3-trimethoxybenzene) followed by a palladium- or copper-catalyzed cross-coupling reaction with a suitable difluoromethylating agent.
The following table lists some of the cross-coupling methods applicable for the synthesis of difluoromethylated arenes.
| Catalyst | Coupling Partners | Key Features |
|---|---|---|
| Copper | Aryl iodides and TMSCF2H | Direct difluoromethylation |
| Copper | Aryl iodides and α-silyldifluoroacetates | Coupling followed by decarboxylation |
| Palladium | Aryl halides and (difluoromethyl)zinc reagents | Negishi-type coupling |
| Nickel | Aryl bromides and bromodifluoromethane | Metallaphotoredox catalysis |
Direct Functionalization of Trimethoxybenzene Derivatives
Direct C–H functionalization has emerged as a powerful and atom-economical approach for synthesizing fluorinated aromatic compounds, bypassing the need for pre-functionalized substrates like aryl halides or boronic acids. For an electron-rich substrate such as 1,2,3-trimethoxybenzene, electrophilic or radical C–H difluoromethylation is a viable pathway. The methoxy (B1213986) groups activate the aromatic ring, directing functionalization to the C5 position due to steric and electronic factors.
Pioneering work in radical-based difluoromethylation has laid the groundwork for these transformations. nih.gov Methodologies often involve the generation of a difluoromethyl radical (•CF₂H), which then undergoes an addition-elimination sequence with the aromatic ring. The inherent nucleophilicity of the •CF₂H radical makes it well-suited for reacting with electron-rich arenes. While specific examples detailing the direct difluoromethylation of 1,2,3-trimethoxybenzene are not extensively documented in readily available literature, the principles established for other electron-rich (hetero)arenes are directly applicable.
Key developments in this area include the use of stable, solid reagents that can release the •CF₂H radical under mild conditions, making the process more amenable to complex molecule synthesis.
Development of Novel Reagents and Catalytic Systems for Targeted Synthesis
The targeted synthesis of compounds like this compound has been significantly advanced by the creation of new reagents and sophisticated catalytic systems. These innovations aim to improve reaction efficiency, selectivity, and functional group tolerance under mild conditions.
Transition-Metal-Catalyzed Pathways
Transition-metal catalysis plays an increasing role in the selective incorporation of fluoroalkyl groups into organic molecules. capes.gov.br Catalysts based on copper, palladium, and nickel have been successfully employed for difluoromethylation reactions. nih.gov These methods often involve the C–H activation of the aromatic substrate or cross-coupling with a pre-functionalized derivative.
For the synthesis of this compound, a hypothetical transition-metal-catalyzed C–H functionalization could proceed as follows:
C–H Activation: A transition metal catalyst (e.g., Pd(II)) coordinates to the 1,2,3-trimethoxybenzene ring and facilitates the cleavage of a C–H bond at the C5 position.
Oxidative Addition/Transmetalation: A difluoromethyl source reacts with the metal center.
Reductive Elimination: The difluoromethyl group and the aryl group are coupled, releasing the desired product and regenerating the active catalyst.
The development of specific ligands is crucial in these systems to control regioselectivity and prevent catalyst deactivation. While trifluoromethylation has seen more extensive research in this area, the principles are readily extended to difluoromethylation. d-nb.info
Organocatalytic and Metal-Free Synthetic Routes
To circumvent the cost and potential toxicity associated with transition metals, organocatalytic and metal-free synthetic routes have gained prominence. These methods often rely on the generation of radical species under oxidative conditions. An organic photocatalyst, for example, can initiate the formation of a •CF₂H radical from a suitable precursor, which then reacts with the trimethoxybenzene substrate.
A notable strategy is the use of organic dyes like Rose Bengal or Eosin Y, which become powerful oxidants or reductants upon visible light irradiation. nih.gov This approach obviates the need for metal additives and often proceeds under mild, environmentally benign conditions using O₂ as a green terminal oxidant. nih.gov
Table 1: Comparison of Catalytic Systems for Aromatic Difluoromethylation
| Catalytic System | Typical Catalysts/Reagents | Mechanism | Advantages | Challenges |
|---|---|---|---|---|
| Transition-Metal Catalysis | Pd, Cu, Ni complexes | C-H Activation, Cross-Coupling | High selectivity and efficiency | Metal cost, potential toxicity, inert conditions often required nih.gov |
| Organocatalysis (Metal-Free) | Organic dyes (Rose Bengal), TBHP | Radical C-H Functionalization | Low cost, low toxicity, green oxidants (O₂) nih.gov | Substrate scope limitations, catalyst loading |
| Photoredox Catalysis | Ru or Ir complexes, Organic Dyes | Single-Electron Transfer (SET) | Mild conditions (visible light, RT), high functional group tolerance researchgate.net | Cost of noble metal catalysts, quantum yield efficiency |
Photoredox Catalysis in Difluoromethylation
Visible-light photoredox catalysis has revolutionized the field of radical chemistry by providing a mild and general platform for generating reactive intermediates. researchgate.net This strategy is particularly effective for C–H difluoromethylation of (hetero)arenes.
The catalytic cycle typically involves:
Excitation: A photocatalyst (e.g., [Ru(bpy)₃]²⁺ or an organic dye) absorbs visible light and is promoted to an excited state.
Single-Electron Transfer (SET): The excited photocatalyst engages in a SET event with a difluoromethyl precursor, such as sodium difluoromethanesulfinate (CF₂HSO₂Na) or a difluoromethyl heteroaryl-sulfone. nih.govresearchgate.net This generates the key •CF₂H radical.
Radical Addition: The electrophilic •CF₂H radical attacks the electron-rich 1,2,3-trimethoxybenzene ring, preferentially at the C5 position, to form a radical intermediate.
Oxidation & Catalyst Regeneration: The radical intermediate is oxidized to a cation, which then loses a proton to yield the final product, this compound. The photocatalyst is returned to its ground state, completing the cycle.
This method's key advantages include its operational simplicity, broad functional group compatibility, and the use of light as a traceless and sustainable reagent. nih.govbeilstein-journals.org
Table 2: Key Reagents for Photoredox-Mediated Difluoromethylation
| Reagent Name | Chemical Formula / Acronym | Role | Typical Catalyst | Reference |
|---|---|---|---|---|
| Sodium Difluoromethanesulfinate | CF₂HSO₂Na (Hu's Reagent) | •CF₂H Radical Precursor | Rose Bengal, Eosin Y | nih.gov |
| Zinc Difluoromethanesulfinate | Zn(SO₂CF₂H)₂ (DFMS, Baran's Reagent) | •CF₂H Radical Precursor | tert-Butyl hydroperoxide (TBHP) | nih.gov |
| Difluoromethyl Heteroaryl-Sulfones | Ar-SO₂CF₂H | •CF₂H Radical Precursor | fac-Ir(ppy)₃ | researchgate.net |
| Difluoroacetic Acid | CF₂HCOOH | •CF₂H Radical Precursor | Transition Metal / Photoredox | nih.gov |
Chemical Reactivity and Transformations of 5 Difluoromethyl 1,2,3 Trimethoxybenzene
Reactions Involving the Difluoromethyl Moiety
The difluoromethyl (CF2H) group, while often considered a stable bioisostere for hydroxyl or thiol groups, possesses unique reactivity that can be harnessed for further molecular elaboration. nih.govnih.gov Its reactions typically involve the activation of either the C-H or C-F bonds.
The transformation of the difluoromethyl group in aromatic compounds can proceed through several key mechanistic pathways. One prominent mechanism involves the generation of radical intermediates. rhhz.net For instance, single-electron reduction of a difluoromethylarene can generate a radical anion, which may subsequently be trapped by electrophiles to yield derivatized products. rhhz.net
Another sophisticated mechanism for activating the difluoromethyl group involves the use of Frustrated Lewis Pairs (FLPs). nih.gov An FLP, consisting of a bulky Lewis acid and a Lewis base that cannot form a classical adduct, can selectively activate C-F bonds within the CF2H group. nih.gov This activation leads to the formation of reactive intermediates like pyridinium (B92312) and phosphonium (B103445) salts, which can then be used in a variety of subsequent transformations. nih.gov This two-step approach allows for the isotopic labeling of difluoromethylarenes, even in the presence of sensitive functional groups like esters and nitro groups. nih.gov
Deprotonation of the Ar-CF2H group represents a further mechanistic pathway, exposing a nucleophilic difluoromethyl anion (Ar-CF₂⁻) synthon. acs.org This is typically achieved by combining a strong Brønsted superbase with a mild Lewis acid, which traps the highly reactive carbanion. acs.org This method transforms the typically non-nucleophilic difluoromethyl group into a potent reagent for forming new carbon-carbon bonds. acs.org
The difluoromethyl group of 5-(Difluoromethyl)-1,2,3-trimethoxybenzene can be derivatized through several strategies, leveraging the mechanisms described above. The generation of the nucleophilic Ar-CF₂⁻ species is particularly versatile. acs.org This nucleophile can react with a wide array of electrophiles to construct benzylic Ar-CF₂-R linkages. acs.org The reaction tolerates various functional groups, including esters, tertiary amines, and aromatic halides. acs.org
Below is a table summarizing potential derivatization reactions starting from the Ar-CF₂⁻ species generated from this compound.
| Electrophile | Product Type | Potential Functional Group Introduced |
|---|---|---|
| Aldehydes/Ketones (e.g., benzaldehyde) | Difluorinated Alcohol | -C(OH)R₂ |
| Imines | Difluorinated Amine | -C(NHR)R₂ |
| Dinitrobenzene | Difluorobenzylated Arene (via SNAr) | -Ar(NO₂)₂ |
| Sulfur Dioxide (SO₂) | Potassium Difluorobenzylsulfinate | -SO₂K |
| Activated Pyridines | 4-Difluorobenzylated Pyridine | -C₅H₄N |
This table illustrates the versatility of the Ar-CF₂⁻ synthon derived from this compound in forming new C-C and C-S bonds.
Furthermore, transformations proceeding via FLP-activated intermediates can lead to products from Wittig couplings, photoredox alkylations, and nucleophilic substitutions, significantly broadening the synthetic potential of the difluoromethyl group. nih.gov
Transformations of the Trimethoxybenzene Ring System
The 1,2,3-trimethoxybenzene (B147658) core is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The three methoxy (B1213986) groups strongly activate the ring and are powerful ortho- and para-directing substituents. minia.edu.egwikipedia.org
In any electrophilic aromatic substitution (SEAr) reaction, the incoming electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.orguomustansiriyah.edu.iq The regiochemical outcome is governed by the directing effects of the substituents already present. For this compound, the substituents are:
1, 2, 3-Methoxy groups (-OCH₃): These are strong activating groups and are ortho, para-directors.
5-Difluoromethyl group (-CF₂H): This group is electron-withdrawing due to the electronegativity of the fluorine atoms, making it a deactivating group and a meta-director.
The combined effect of these groups determines the position of substitution. The powerful activating and directing influence of the three methoxy groups is expected to dominate the deactivating effect of the difluoromethyl group. The positions ortho and para to the methoxy groups are C4, C6, and C5. Since C5 is already substituted, the most likely positions for electrophilic attack are C4 and C6, which are electronically equivalent and highly activated. The difluoromethyl group at C5 will direct incoming electrophiles to C2 and C6 (meta positions), reinforcing the directing effect of the methoxy groups toward the C6 position. Therefore, electrophilic substitution is strongly favored at the C4 and C6 positions.
The table below outlines the expected major products for common electrophilic aromatic substitution reactions.
| Reaction | Typical Reagents | Electrophile (E⁺) | Expected Product Name |
|---|---|---|---|
| Halogenation | Br₂ / FeBr₃ | Br⁺ | 4-Bromo-5-(difluoromethyl)-1,2,3-trimethoxybenzene |
| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | 4-Nitro-5-(difluoromethyl)-1,2,3-trimethoxybenzene |
| Sulfonation | Fuming H₂SO₄ | SO₃ | This compound-4-sulfonic acid |
| Friedel-Crafts Alkylation | R-Cl / AlCl₃ | R⁺ | 4-Alkyl-5-(difluoromethyl)-1,2,3-trimethoxybenzene |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | RCO⁺ | 1-(5-(Difluoromethyl)-2,3,4-trimethoxyphenyl)alkan-1-one |
The primary functional groups on the aromatic core available for interconversion are the three methoxy groups. A common transformation for aryl methyl ethers is ether cleavage (demethylation) to yield the corresponding phenols. This is typically accomplished using strong Lewis acids like boron tribromide (BBr₃) or strong protic acids such as hydrobromic acid (HBr).
Depending on the stoichiometry of the cleaving reagent and the reaction conditions, it is possible to achieve selective mono-, di-, or complete demethylation. Given the steric and electronic environment of the 1,2,3-trimethoxy arrangement, selective cleavage at one position over another can be challenging but may be possible under carefully controlled conditions. For example, reaction with one equivalent of BBr₃ at low temperature might favor cleavage of the C2-methoxy group due to chelation effects, or the less sterically hindered C1 or C3 positions.
Chemoselectivity and Regioselectivity in Complex Reaction Systems
In complex reaction systems, the presence of multiple reactive sites on this compound necessitates careful consideration of chemoselectivity and regioselectivity.
Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another.
In electrophilic reactions , the electron-rich trimethoxybenzene ring is far more nucleophilic than the difluoromethyl group. Thus, electrophiles will react exclusively with the aromatic ring, demonstrating high chemoselectivity. uomustansiriyah.edu.iq
In radical reactions , the C-H bond of the difluoromethyl group can be a site of reactivity, potentially allowing for transformations that leave the aromatic ring untouched, depending on the specific radical species and conditions employed.
When using organometallic reagents or strong bases , deprotonation can occur at the difluoromethyl C-H bond, as described previously, leading to nucleophilic attack at that position. acs.org This demonstrates chemoselectivity for the side chain over the aromatic ring under these conditions.
Regioselectivity , the preference for reaction at one position over other possible positions, is a key consideration for transformations on the aromatic ring. uni-muenster.dechemrxiv.org As detailed in section 3.2.1, the regioselectivity of electrophilic aromatic substitution is overwhelmingly controlled by the three activating methoxy groups, which direct incoming electrophiles to the C4 and C6 positions. chemrxiv.org Achieving substitution at the C2 position, which is meta to the difluoromethyl group but sterically hindered and electronically influenced by the adjacent methoxy groups, would be exceptionally challenging. Therefore, reactions on the aromatic ring of this compound are predicted to be highly regioselective for the C4/C6 positions. chemrxiv.org
Formation of Advanced Molecular Architectures from this compound as a Precursor
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
